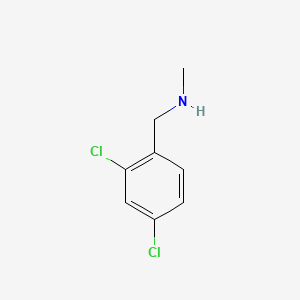

(2,4-Dichlorobenzyl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJXWKXDISDARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198215 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5013-77-4 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005013774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,4-Dichlorobenzyl)methylamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to (2,4-Dichlorobenzyl)methylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C8H9Cl2N.[1] It is recognized as a versatile building block in organic chemistry, particularly in the pharmaceutical industry where it serves as a precursor for the synthesis of various drugs.[1] The compound is typically a colorless liquid or a low-melting solid.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride | Source |

| CAS Number | 5013-77-4 | 90389-07-4 | [1][3] |

| Molecular Formula | C8H9Cl2N | C8H10Cl3N | [1][3] |

| Molecular Weight | 190.07 g/mol | 212.498 g/mol | [3][4] |

| Appearance | Colorless liquid or low melting solid | White crystalline solid | [1][2][3] |

| Boiling Point | 240.6°C at 760 mmHg, 123°C at 13 mmHg | 221.6°C at 760 mmHg | [1][2][3] |

| Density | 1.226 g/cm³ (Predicted) | 1.32 g/cm³ | [1][3] |

| Flash Point | 99.3°C | 105.8°C | [1][3] |

| Refractive Index | 1.5560 to 1.5600 | - | [1][2] |

| pKa | 8.44 ± 0.10 (Predicted) | - | [2] |

| LogP | 3.10370 | 3.90570 | [1][3] |

| Storage Temperature | Room Temperature, Inert atmosphere, Keep in dark place | Sealed in dry, Room Temperature | [2][5] |

Synthesis and Experimental Protocols

This compound is a precursor used in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.[2][6] A common synthetic route involves the reductive amination of 2,4-Dichlorobenzaldehyde with methylamine.

General Synthesis Protocol: Reductive Amination

-

Imine Formation: 2,4-Dichlorobenzaldehyde is reacted with methylamine to form the intermediate N-(2,4-dichlorobenzyl)-N-methylmethanimine. This reaction is typically carried out in a suitable solvent like methanol or ethanol.

-

Reduction: The resulting imine is then reduced to the secondary amine, this compound. A variety of reducing agents can be used, such as sodium borohydride (NaBH4) or catalytic hydrogenation.

-

Work-up and Purification: Following the reduction, the reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve quenching the reaction, extracting the product into an organic solvent, and washing with brine. The final product is then purified, commonly by distillation under reduced pressure or column chromatography.

Caption: General synthesis workflow for this compound.

Analytical Methodologies

The characterization and quantification of this compound and related compounds often involve standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure. Spectral data for this compound is available in chemical databases.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook provides reference IR spectra for N-methyl-2,4-dichlorobenzylamine.[4]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.

Chromatographic Analysis

For the analysis of methylamines and related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used, often coupled with a derivatization step to improve detection.[8][9]

General Protocol for HPLC Analysis (Amine Derivatization):

-

Derivatization: The amine is reacted with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a UV-active or fluorescent derivative.[8]

-

Extraction: The derivative is extracted from the reaction mixture using a suitable technique like liquid-liquid extraction or solid-phase extraction.

-

Separation: The extracted derivative is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a mobile phase gradient for separation.

-

Detection: The separated derivative is detected using a UV or fluorescence detector. Quantification is achieved by comparing the peak area to that of known standards.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the provided search results, it is a precursor to pharmacologically active molecules.[2][6] The broader class of dichlorobenzyl compounds, such as 2,4-dichlorobenzyl alcohol, exhibits antiseptic properties, which are thought to be related to the denaturation of proteins.[10] The introduction of chlorine atoms into aromatic structures is a known strategy to enhance antibacterial activity.[11]

Given its structural similarity to other biologically active amines, a logical experimental workflow to assess its potential biological activity would involve initial screening for antimicrobial and cytotoxic effects, followed by more specific assays based on the initial findings.

Caption: Experimental workflow for assessing biological activity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 5013-77-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 5013-77-4 [chemicalbook.com]

- 7. This compound(5013-77-4) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,4-Dichlorobenzyl)methylamine (CAS 5013-77-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichlorobenzyl)methylamine, with the CAS number 5013-77-4, is a chlorinated aromatic amine. Structurally, it features a dichlorinated benzene ring attached to a methylaminomethyl group. This compound is primarily recognized as a chemical intermediate, particularly as a precursor in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives[1]. Its chemical structure, possessing a reactive secondary amine and a lipophilic dichlorobenzyl moiety, makes it a subject of interest for further chemical modifications and potential applications in medicinal chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and analytical methodologies.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | N-(2,4-dichlorobenzyl)methylamine | [1] |

| CAS Number | 5013-77-4 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [2] |

| Physical Form | Solid or Low Melting Solid | [1] |

| Color | Colorless | [3] |

| Boiling Point | 240.6°C at 760 mmHg, 123°C at 13 mmHg (lit.) | [2][4] |

| Density | 1.226 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.5560 to 1.5600 | [2] |

| pKa | 8.44 ± 0.10 (Predicted) | [5] |

| LogP | 3.10370 | [2] |

| Storage Temperature | Room Temperature, in a dark place under an inert atmosphere | [1][6] |

| Purity | Typically ≥97% | [1] |

| InChI | 1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | [1] |

| InChIKey | GUJXWKXDISDARD-UHFFFAOYSA-N | [1] |

| SMILES | CNCc1ccc(Cl)cc1Cl | [7] |

Synthesis

The primary and most direct method for the synthesis of this compound is through the reductive amination of 2,4-dichlorobenzaldehyde with methylamine[7][8]. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product[8].

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde in a suitable solvent such as methanol[9]. Add a solution of methylamine (often as a solution in a solvent like THF or water, or as methylamine hydrochloride with a base) to the flask. To facilitate the formation of the imine, a catalytic amount of a weak acid, like acetic acid, can be added[9]. The reaction is typically stirred at room temperature.

-

Reduction: Once the imine formation is deemed complete (which can be monitored by techniques like TLC or GC-MS), a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it selectively reduces the imine in the presence of the aldehyde[7][8]. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used[7].

-

Work-up and Purification: After the reduction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with an aqueous basic solution, such as saturated potassium carbonate, to remove any remaining acid and salts[9]. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product can be further purified by techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.

References

- 1. This compound | 5013-77-4 [chemicalbook.com]

- 2. (2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride () for sale [vulcanchem.com]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide on (2,4-Dichlorobenzyl)methylamine

This guide provides an in-depth overview of (2,4-Dichlorobenzyl)methylamine, a chemical compound utilized in various research and development applications. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and analytical methods.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It serves as a versatile precursor in the synthesis of a range of pharmaceutical compounds.[1][2] The hydrochloride salt of this compound, this compound hydrochloride, presents as a white crystalline solid and is noted for its antimicrobial properties, finding use in the development of new drugs and in crop protection.[3]

A summary of its key quantitative data is presented below:

| Property | Value |

| Molecular Formula | C₈H₉Cl₂N[1] |

| Molecular Weight | 190.07 g/mol [4][5] |

| CAS Number | 5013-77-4[1] |

| Boiling Point | 240.6°C at 760 mmHg[1] |

| Density | 1.226 g/cm³[1][4] |

| Flash Point | 99.3°C[1] |

| Refractive Index | 1.5560 to 1.5600[1] |

Experimental Protocols

Detailed experimental procedures are crucial for the consistent and safe handling and application of this compound. Below are generalized protocols for its synthesis and analysis based on standard organic chemistry techniques.

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of 2,4-dichlorobenzaldehyde with methylamine.

-

Materials: 2,4-dichlorobenzaldehyde, methylamine (as a solution in a suitable solvent like THF or ethanol), a reducing agent (e.g., sodium borohydride or hydrogen gas with a palladium catalyst), a suitable reaction solvent (e.g., methanol, ethanol, or dichloromethane), and reagents for workup and purification (e.g., water, brine, a drying agent like anhydrous sodium sulfate, and solvents for chromatography).

-

Procedure:

-

Dissolve 2,4-dichlorobenzaldehyde in the chosen reaction solvent in a reaction vessel.

-

Add the methylamine solution to the reaction mixture and stir for a designated period to form the intermediate imine.

-

Cool the reaction mixture in an ice bath before slowly adding the reducing agent.

-

Allow the reaction to proceed until completion, monitoring by a suitable method such as Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using a suitable technique, such as column chromatography on silica gel, to yield pure this compound.

-

Workflow for Synthesis and Purification

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound.

Logical Flow for Compound Characterization

Signaling Pathways and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives are of interest in drug discovery. The dichlorobenzyl moiety is present in various biologically active molecules. The biological effects of these derivatives would be dependent on the final molecular structure.

For instance, if incorporated into a larger molecule that targets a specific receptor, the signaling pathway would be dictated by that receptor's mechanism of action.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a ligand for a G-protein coupled receptor (GPCR).

References

Chemical structure of (2,4-Dichlorobenzyl)methylamine

An In-depth Technical Guide to (2,4-Dichlorobenzyl)methylamine

Introduction

This compound is a chemical compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a dichlorinated benzene ring, a methylene bridge, and a methylamino group, makes it a valuable precursor in the development of various target molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical data for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a methylamine group attached to the benzylic carbon of a 2,4-dichlorobenzyl moiety.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2,4-Dichlorophenyl)-N-methylmethanamine |

| CAS Number | 5013-77-4[1][2][3][4] |

| Molecular Formula | C₈H₉Cl₂N[1][2][4] |

| Molecular Weight | 190.07 g/mol [2][4] |

| SMILES | C1(CNC)=CC=C(Cl)C=C1Cl[2] |

| InChI | InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3[2][4] |

| InChIKey | GUJXWKXDISDARD-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 123°C at 13 mmHg[3] | ChemicalBook |

| Boiling Point (Predicted) | 240.6°C at 760 mmHg[1] | Guidechem |

| Density (Predicted) | 1.226 g/cm³ | Guidechem |

| Refractive Index | 1.5560 to 1.5600[1] | Guidechem |

| Flash Point (Predicted) | 99.3°C[1] | Guidechem |

| LogP (Predicted) | 3.10370[1] | Guidechem |

| Vapor Pressure (Predicted) | 0.0±0.5 mmHg at 25°C[1] | Guidechem |

Synthesis Protocols

This compound can be synthesized through various methods, with reductive amination being a common and efficient pathway.

Reductive Amination of 2,4-Dichlorobenzaldehyde

This method involves the reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the target amine.

Experimental Protocol:

-

Imine Formation:

-

Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of methylamine (1.1 to 1.5 equivalents, often as a solution in a solvent like THF or water) to the aldehyde solution at room temperature.

-

Stir the mixture for 1-4 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 to 2 equivalents), portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Caption: Reductive amination synthesis workflow.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: Proton NMR data is available for this compound, which can be used to confirm the presence of the methyl, methylene, and aromatic protons.[2]

-

¹³C NMR: Carbon-13 NMR data provides information on the carbon skeleton of the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the N-H and C-N bonds of the amine and the C-Cl bonds of the dichlorinated ring.[2][4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (190.07 g/mol ) and provides fragmentation patterns useful for structural analysis.[2]

Biological Activity and Applications

While there is limited direct research on the biological activity of this compound itself, its primary role is as a key intermediate in the synthesis of more complex molecules with potential biological activities.

-

Synthetic Precursor: It is used in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.[3]

-

Scaffold for Drug Discovery: The dichlorobenzyl moiety is found in various biologically active compounds. For instance, 2,4-dichlorobenzyl alcohol acts as a mild antiseptic.[6] The introduction of chloro substituents on a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Caption: Logical relationships of the subject compound.

Safety and Handling

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for secondary amines and chlorinated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. This guide provides essential technical information for researchers and scientists to facilitate its use in synthetic applications, particularly in the exploration of new therapeutic agents and other functional molecules. The provided protocols and data serve as a foundational resource for further investigation and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(5013-77-4) 1H NMR [m.chemicalbook.com]

- 3. This compound | 5013-77-4 [chemicalbook.com]

- 4. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2,4-Dichlorobenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichlorobenzyl)methylamine is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, focusing on reductive amination and nucleophilic substitution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the efficient and selective synthesis of this target molecule.

Introduction

This compound serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a dichlorinated benzyl moiety, is found in a variety of compounds with diverse biological activities. The efficient synthesis of this secondary amine is therefore of significant interest. This guide outlines the two most common and practical laboratory-scale methods for its preparation: the reductive amination of 2,4-dichlorobenzaldehyde and the nucleophilic substitution of 2,4-dichlorobenzyl chloride with methylamine.

Synthesis Pathways

Two principal synthetic routes to this compound are discussed, each with distinct advantages and considerations regarding starting materials, reaction conditions, and potential byproducts.

Pathway 1: Reductive Amination of 2,4-Dichlorobenzaldehyde

Reductive amination is a widely used and highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[1] This pathway involves the initial reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.

Reaction Scheme:

[2,4-Dichlorobenzyl Chloride] + [Methylamine] --(Nucleophilic Substitution)--> [this compound] + [Methylammonium Chloride]

Experimental Workflow: Reductive Amination

Conclusion

This technical guide has detailed two robust and widely applicable methods for the synthesis of this compound. The reductive amination pathway generally offers higher yields and is a one-pot procedure, making it an attractive option. The nucleophilic substitution route, while more classical, requires careful control to minimize byproduct formation but can be effective. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The provided protocols and data serve as a solid foundation for the successful laboratory preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of (2,4-Dichlorobenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (2,4-Dichlorobenzyl)methylamine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and process visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its structural features, including the dichlorinated benzene ring, make it a precursor of interest for compounds with potential biological activity. The synthesis of this compound can be efficiently achieved through two primary pathways, each starting from readily available precursors: the reductive amination of 2,4-dichlorobenzaldehyde and the nucleophilic substitution of 2,4-dichlorobenzyl chloride. This guide will explore both methods in detail.

Synthetic Pathways and Precursors

The two principal precursors for the synthesis of this compound are:

-

2,4-Dichlorobenzaldehyde: An aromatic aldehyde that can undergo reductive amination with methylamine.

-

2,4-Dichlorobenzyl chloride: A benzyl halide that can react with methylamine via nucleophilic substitution.

The selection of the synthetic route may depend on factors such as the availability and cost of the precursors, desired yield and purity, and the scale of the reaction.

Synthesis via Reductive Amination of 2,4-Dichlorobenzaldehyde

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[1] This process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1]

Reaction Mechanism and Workflow

The synthesis of this compound from 2,4-dichlorobenzaldehyde and methylamine proceeds in two main stages within a one-pot reaction:

-

Imine Formation: 2,4-Dichlorobenzaldehyde reacts with methylamine in a suitable solvent, typically methanol, to form the corresponding N-(2,4-dichlorobenzylidene)methanamine (an imine). The addition of a catalytic amount of acid, such as acetic acid, can accelerate this step.[2]

-

Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the final product, this compound.[1]

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol (Adapted)

The following is an adapted experimental protocol based on general procedures for reductive amination.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in methanol.

-

Addition of Amine: Add a solution of methylamine (1.0-1.2 equivalents) in methanol to the flask.

-

Imine Formation: Add a few drops of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise (1.0-1.5 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Value/Condition |

| Precursors | 2,4-Dichlorobenzaldehyde, Methylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) |

| Solvent | Methanol |

| Catalyst | Acetic Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 13-26 hours |

| Typical Yield | 70-90% (estimated based on similar reactions) |

| Purity | >95% after purification |

Synthesis via Nucleophilic Substitution of 2,4-Dichlorobenzyl chloride

This method involves the direct reaction of 2,4-dichlorobenzyl chloride with methylamine, where methylamine acts as a nucleophile, displacing the chloride ion.

Reaction Mechanism and Workflow

The reaction is a straightforward SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. An excess of methylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid formed during the reaction.

References

Spectroscopic Profile of (2,4-Dichlorobenzyl)methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2,4-Dichlorobenzyl)methylamine, a key intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quantitative reference for its structural identification and characterization.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Ion (M+) | m/z 189 (¹²C₈¹H₉³⁵Cl₂¹⁴N) |

| Key Fragment Ions | m/z 158, 123, 89 |

Table 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~7.40 (d, 1H) | Ar-H | ~135.0 | Ar-C (quaternary) |

| ~7.25 (dd, 1H) | Ar-H | ~132.5 | Ar-C (quaternary) |

| ~7.20 (d, 1H) | Ar-H | ~131.0 | Ar-CH |

| ~3.70 (s, 2H) | CH₂ | ~129.5 | Ar-CH |

| ~2.45 (s, 3H) | CH₃ | ~127.0 | Ar-CH |

| ~1.50 (br s, 1H) | NH | ~55.0 | CH₂ |

| ~36.0 | CH₃ |

Note: Chemical shifts are estimated from spectral data and typical values for similar structures.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Weak, Broad | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Scissoring |

| ~1100 | Strong | C-N Stretch |

| ~820 | Strong | C-Cl Stretch |

Note: Peak positions are approximated from the NIST WebBook IR spectrum.[1]

Table 4: UV-Vis Spectroscopy Data

| λmax (nm) | Solvent |

| Not available | Not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Synthesis of this compound

This compound can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with methylamine.

-

Materials: 2,4-dichlorobenzyl chloride, methylamine (40% in water), a suitable solvent (e.g., methanol), and a base (e.g., potassium carbonate).

-

Procedure:

-

Dissolve 2,4-dichlorobenzyl chloride in methanol in a round-bottom flask.

-

Add an excess of aqueous methylamine and potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the stock solution to the low µg/mL or high ng/mL range with the mobile phase.

-

ESI-MS Conditions:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.

-

Drying Gas (N₂): Temperature set between 200-350°C.

-

Mass Range: m/z 50-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound and its predicted mass spectrometry fragmentation pattern.

Caption: Workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of (2,4-Dichlorobenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (2,4-Dichlorobenzyl)methylamine. This document details the structural elucidation of the molecule through the interpretation of chemical shifts, signal multiplicities, and coupling constants. It also includes a standardized experimental protocol for acquiring such a spectrum and a visualization of the proton coupling relationships.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The molecule consists of a 2,4-disubstituted benzene ring, a methylene (-CH2-) bridge, and a methyl (-CH3) group attached to a nitrogen atom. The non-equivalent protons are labeled as follows for the purpose of this analysis:

-

H_a, H_b, H_c: Aromatic protons on the dichlorinated benzene ring.

-

H_d: Methylene protons adjacent to both the aromatic ring and the nitrogen atom.

-

H_e: Amine proton. The signal for this proton can be broad and may not show clear coupling, depending on the solvent and concentration.

-

H_f: Methyl protons of the methylamino group.

Quantitative 1H NMR Data

The following table summarizes the key quantitative data obtained from the 1H NMR spectrum of this compound. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl3) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Coupling Constant (J, Hz) |

| H_f (-CH3) | ~2.45 | Singlet | 3H | N/A |

| H_e (-NH) | Variable (Broad) | Singlet (broad) | 1H | N/A |

| H_d (-CH2-) | ~3.75 | Singlet | 2H | N/A |

| H_b (Ar-H) | ~7.20 | Doublet of doublets | 1H | J_ab ≈ 8.4 Hz, J_bc ≈ 2.1 Hz |

| H_c (Ar-H) | ~7.35 | Doublet | 1H | J_bc ≈ 2.1 Hz |

| H_a (Ar-H) | ~7.40 | Doublet | 1H | J_ab ≈ 8.4 Hz |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.

Interpretation of the Spectrum

-

Aromatic Region (δ 7.20 - 7.40 ppm): The three aromatic protons (H_a, H_b, H_c) appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electron-withdrawing chloro substituents.

-

H_a is a doublet due to coupling with the adjacent H_b (ortho-coupling).

-

H_b appears as a doublet of doublets, being coupled to both H_a (ortho-coupling) and H_c (meta-coupling).

-

H_c is a doublet due to the smaller meta-coupling with H_b.

-

-

Methylene Protons (H_d, ~3.75 ppm): These two protons appear as a singlet. The adjacent amine proton (H_e) often does not cause splitting due to rapid proton exchange or quadrupole broadening from the nitrogen atom.

-

Methyl Protons (H_f, ~2.45 ppm): The three protons of the methyl group also appear as a singlet for the same reason mentioned for the methylene protons.

-

Amine Proton (H_e, variable): The chemical shift of the amine proton is highly variable and depends on factors like solvent, temperature, and concentration. It often appears as a broad singlet and can be identified by its disappearance upon D2O exchange.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for obtaining a high-resolution 1H NMR spectrum of this compound.

4.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved.

4.2. Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Spectral Width: 0 to 12 ppm

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

4.3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

Visualization of Proton Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Spin-spin coupling pathways in this compound.

This guide provides a foundational understanding of the 1H NMR spectrum of this compound, which is crucial for its structural verification and characterization in research and development settings.

An In-depth Technical Guide to the Infrared (IR) Spectrum of N-methyl-2,4-dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of N-methyl-2,4-dichlorobenzylamine, a compound of interest in synthetic chemistry and potentially in drug discovery. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a visualization of its synthetic pathway.

Data Presentation: Infrared Spectrum and Peak Assignments

The infrared spectrum of N-methyl-2,4-dichlorobenzylamine is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The spectrum presented was sourced from the Coblentz Society, Inc. collection, as available in the NIST WebBook.[1] While the original spectrum was measured on a dispersive instrument, the data provides key insights into the molecular structure.

The primary functional groups present in N-methyl-2,4-dichlorobenzylamine (C₈H₉Cl₂N) are a secondary amine, a substituted aromatic ring, and aliphatic C-H bonds.[1][2] The interpretation of the spectrum relies on identifying the characteristic absorption frequencies for these groups.[3][4][5]

Below is a table summarizing the principal absorption peaks and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300-3500 | N-H Stretch | Secondary Amine | Medium-Weak, Sharp |

| ~3000-3100 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| ~2800-3000 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1450 | C-H Bend | Aliphatic (CH₂ and CH₃) | Medium |

| ~1250-1335 | C-N Stretch | Aromatic Amine | Strong |

| ~1000-1100 | C-Cl Stretch | Aryl Halide | Strong |

| ~665-910 | N-H Wag | Secondary Amine | Broad, Strong |

| ~800-880 | C-H Bend (out-of-plane) | Substituted Aromatic | Strong |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrumentation used.[6][7]

Experimental Protocols: Acquisition of the IR Spectrum

The following is a representative protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as N-methyl-2,4-dichlorobenzylamine using an Attenuated Total Reflectance (ATR) accessory, a common and modern technique.

Objective: To obtain a high-quality infrared spectrum of liquid N-methyl-2,4-dichlorobenzylamine.

Materials:

-

N-methyl-2,4-dichlorobenzylamine (liquid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., acetone or isopropanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and powered on. Allow the instrument to warm up according to the manufacturer's specifications to ensure a stable signal.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. This spectrum measures the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the crystal itself, which will then be subtracted from the sample spectrum.

-

Sample Application: Using a clean Pasteur pipette, place a small drop of N-methyl-2,4-dichlorobenzylamine onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid film.

-

Spectrum Acquisition: Secure the ATR clamp to ensure good contact between the sample and the crystal, if applicable. Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum, resulting in the infrared spectrum of N-methyl-2,4-dichlorobenzylamine.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly. Use a lint-free wipe moistened with an appropriate solvent (e.g., acetone) to remove all traces of the sample. Perform a final wipe with a clean, dry cloth.

Mandatory Visualization: Synthesis Pathway

The synthesis of N-methyl-2,4-dichlorobenzylamine can be achieved through the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This common synthetic route involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.

Caption: Synthesis of N-methyl-2,4-dichlorobenzylamine via reductive amination.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rsc.org [rsc.org]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An In-depth Technical Guide to (2,4-Dichlorobenzyl)methylamine: Safety, Handling, and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and hazard information for (2,4-Dichlorobenzyl)methylamine. The information has been compiled from various sources to assist researchers, scientists, and drug development professionals in handling this compound safely and effectively.

Chemical and Physical Properties

This compound is a colorless liquid and is used as a precursor in the synthesis of various compounds, including 1-benzyloxypyrazin-2(1H)-one derivatives.[1][2][3] It is important to note that while some sources describe it as a colorless liquid, others classify it as a low melting solid.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | [1][5] |

| Molecular Weight | 190.07 g/mol | [2][5] |

| CAS Number | 5013-77-4 | [1][5] |

| Boiling Point | 240.6°C at 760 mmHg | [6] |

| 123°C at 13 mmHg | [2][4] | |

| Density | 1.226 g/cm³ (Predicted) | [1][4] |

| Refractive Index | 1.5560 to 1.5600 | [1][4] |

| Flash Point | 99.3°C | [1] |

| pKa | 8.44 ± 0.10 (Predicted) | [2][4] |

| LogP | 3.10370 | [1] |

| Appearance | Colorless liquid or Low Melting Solid | [1][2][4] |

Hazard Information and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area, preferably under a chemical fume hood.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | GHS05 | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | GHS05 | Danger |

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection (face shield).[7]

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a dark place under an inert atmosphere at room temperature.[2][4]

First Aid Measures

In case of exposure to this compound, immediate medical attention is required.

Table 3: First Aid Measures

| Exposure Route | First Aid Instructions |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[8] |

Experimental Protocols

Proposed Synthesis via Reductive Amination

Reductive amination is a common method for synthesizing amines from carbonyl compounds.[9][10] This proposed protocol uses 2,4-dichlorobenzaldehyde and methylamine as starting materials.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via reductive amination.

Materials:

-

2,4-Dichlorobenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

-

Acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 eq) in the chosen anhydrous solvent, add methylamine (1.1-1.5 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Slowly reduce the pressure and begin heating the flask.

-

Collect the fraction that distills at the expected boiling point (literature value: 123°C at 13 mmHg).[2][4]

Toxicological Information

Specific quantitative toxicological data for this compound is limited in the public domain. The hazard classification is primarily based on its corrosive nature. For a comprehensive risk assessment, it is recommended to consider data from structurally related compounds, while acknowledging the limitations of such extrapolation.

Table 4: Toxicological Data for Structurally Related Compounds

| Compound | Test | Species | Route | Result | Source |

| Dibutylamine HCl | Developmental Toxicity (OECD 414) | Rat | Oral (gavage) | NOAEL = 50 mg/kg bw/day | [4] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Chronic Toxicity (2-year) | Rat | Oral | NOEL = 5 mg/kg/day | [11] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Chronic Toxicity (12-month) | Dog | Oral | NOAEL = 1 mg/kg/day | [11] |

Mechanism of Action (Inferred from related compounds): The mechanism of toxicity for this compound has not been explicitly studied. However, the structurally related compound, 2,4-dichlorobenzyl alcohol, is known to exert its antiseptic effects through the denaturation of external proteins and rearrangement of their tertiary structures.[12][13] It is plausible that this compound could have similar effects on biological macromolecules.

Proposed Experimental Workflow for In Vitro Cytotoxicity Assessment

To assess the cytotoxic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or Neutral Red Uptake (NRU) assay, can be performed.

Figure 2: General workflow for an in vitro cytotoxicity assay.

Potential Metabolic Pathways

The metabolic fate of this compound has not been specifically reported. However, based on the metabolism of similar N-methylbenzylamines, potential metabolic pathways can be proposed. N-dealkylation and oxidation are common metabolic routes for such compounds. Monoamine oxidase (MAO) enzymes could be involved in the metabolism.

Figure 3: Proposed metabolic pathways for this compound.

Genotoxicity

There is no specific data on the genotoxicity of this compound. An Ames test, a bacterial reverse mutation assay, is a standard in vitro test to assess the mutagenic potential of a chemical.[8][14][15][16]

Figure 4: General workflow for the Ames test.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Table 5: Analytical Methods for Characterization

| Technique | Purpose | Expected Data |

| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants consistent with the structure.[1] |

| ¹³C NMR | Structural elucidation | Chemical shifts consistent with the carbon framework.[7] |

| GC-MS | Purity assessment and identification | Retention time and mass spectrum corresponding to the compound. |

| HPLC | Purity assessment | Retention time and peak area for quantification. |

This guide is intended to provide a summary of the available information and to highlight areas where data is lacking. It is essential to consult the most current Safety Data Sheet (SDS) from the supplier and to conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained personnel in a controlled environment.

References

- 1. This compound(5013-77-4) 1H NMR [m.chemicalbook.com]

- 2. This compound | 5013-77-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. hpst.cz [hpst.cz]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. enamine.net [enamine.net]

- 16. bulldog-bio.com [bulldog-bio.com]

The Biological Landscape of Dichlorobenzyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological roles of two prominent dichlorobenzyl compounds: the antiseptic agent 2,4-dichlorobenzyl alcohol and the anti-cancer drug 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, commonly known as lonidamine. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

2,4-Dichlorobenzyl Alcohol: A Multifaceted Antiseptic

2,4-Dichlorobenzyl alcohol is a widely used mild antiseptic with a broad spectrum of activity against bacteria and viruses, commonly found in over-the-counter throat lozenges for the relief of sore throat.[1][2][3] Its biological effects are primarily attributed to its antiseptic and local anesthetic properties.

Mechanism of Action

The precise mechanism of action of 2,4-dichlorobenzyl alcohol is not fully elucidated but is understood to involve two primary modes of action:

-

Protein Denaturation: As an antiseptic, it is thought to denature external proteins of microorganisms and disrupt the tertiary structure of essential proteins, leading to loss of function and microbial death.[3]

-

Sodium Channel Blockade: The compound exhibits local anesthetic properties, which are believed to be a result of a reduced sodium channel blockade.[1][3] This action helps in providing symptomatic relief from pain associated with sore throats.

When combined with another antiseptic, amylmetacresol, 2,4-dichlorobenzyl alcohol demonstrates a synergistic effect.[4]

Antimicrobial and Antiviral Activity

2,4-Dichlorobenzyl alcohol, often in combination with amylmetacresol, has demonstrated significant bactericidal and virucidal effects.

Table 1: Bactericidal Activity of Amylmetacresol (AMC) and 2,4-Dichlorobenzyl Alcohol (DCBA) Lozenges

| Target Organism | Time Point | Log Reduction in CFU/mL (Mean ± SD) | Reference |

| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 | [5][6][7] |

| Haemophilus influenzae | 1 minute | 6.1 ± 0.1 | [5][6][7] |

| Arcanobacterium haemolyticum | 1 minute | 6.5 ± 0.0 | [5][6][7] |

| Fusobacterium necrophorum | 1 minute | 6.5 ± 0.0 | [5][6][7] |

| Streptococcus dysgalactiae | 5 minutes | 6.3 ± 0.0 | [5][6][7] |

| Moraxella catarrhalis | 5 minutes | 5.0 ± 0.9 | [5][6][7] |

| Staphylococcus aureus | 10 minutes | 3.5 ± 0.1 | [5][6][7] |

Table 2: Minimum Inhibitory Concentrations (MICs) of 2,4-Dichlorobenzyl Alcohol against Dental Plaque Microorganisms

| Organism | MIC (µM) | Reference |

| Actinobacillus actinomycetemcomitans (reference strain) | 723 | [8] |

| Porphyromonas gingivalis | 1,446 | [8] |

| Treponema socranskii (two strains) | 1,446 | [8] |

| Candida albicans | 1,446 | [8] |

| Other organisms | 2,892 to 5,784 | [8] |

In vitro studies have also shown that a combination of 2,4-dichlorobenzyl alcohol and amylmetacresol has a virucidal effect against a number of enveloped viruses associated with the common cold, including Respiratory Syncytial Virus (RSV), Influenza A, and SARS-CoV.[9][10][11] A reduction in viral load is observed, which is believed to contribute to the symptomatic relief provided by lozenges containing these compounds.[1][3]

Figure 1: General mechanism of 2,4-dichlorobenzyl alcohol.

Lonidamine: An Anti-Cancer Agent Targeting Cellular Metabolism

Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is an anti-neoplastic agent known to interfere with the energy metabolism of cancer cells.[8] It has been shown to sensitize tumors to chemotherapy, radiotherapy, and hyperthermia.

Mechanism of Action

Lonidamine's anti-cancer activity is multifaceted, primarily targeting the bioenergetics of tumor cells through several mechanisms:

-

Inhibition of Glycolysis: Lonidamine is a known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1][12][13] This leads to a reduction in ATP production.

-

Mitochondrial Dysfunction: It potently inhibits the mitochondrial pyruvate carrier (MPC), with a Ki of 2.5 µM, thereby blocking the transport of pyruvate into the mitochondria.[1][12][14] It also inhibits mitochondrial respiratory chain complexes I and II.[1][15][16]

-

Induction of Apoptosis: Lonidamine induces apoptosis through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[5][12][17] This process is influenced by the Bcl-2 family of proteins.[5]

-

Generation of Reactive Oxygen Species (ROS): Inhibition of complex II by lonidamine leads to the production of ROS, which contributes to its cytotoxic effects.[6]

Quantitative Data on Biological Activity

The biological effects of lonidamine have been quantified in numerous studies.

Table 3: IC50 Values of Lonidamine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | 280 | [17] |

| 4T1 | Mouse Breast Cancer | 152.9 | [12] |

| 786-0 | Human Kidney Cancer | 120.43 | [12] |

| HCT-116 | Human Colon Cancer | ~22 (for a derivative) | [3] |

| HepG2 | Human Liver Cancer | ~22 (for a derivative) | [3] |

| MDA-MB-468 | Human Breast Cancer | - | [18] |

| MDA-MB-231 | Human Breast Cancer | - | [18] |

| Hs578T | Human Breast Cancer | - | [18] |

Table 4: Inhibition Constants and Cellular Effects of Lonidamine

| Parameter | Value | Cell/System | Reference |

| Ki (MPC) | 2.5 ± 0.1 µM | Isolated rat liver mitochondria | [1] |

| IC50 (Pyruvate Oxidation) | ~7 µM | Rat heart mitochondria | [1][15] |

| IC50 (Glutamate Oxidation) | ~20 µM | Rat heart mitochondria | [1][15] |

| IC50 (Mitochondrial Complex I) | 444 µM | H2030BrM3 cells | [19] |

| IC50 (Mitochondrial Complex II) | 390 µM | H2030BrM3 cells | [19] |

| GSH Level Reduction | 40% at ≥150 µM | DB-1 tumor cells | [1] |

Signaling Pathways Modulated by Lonidamine

Lonidamine has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.

-

MEK/ERK and Akt/mTOR Pathways: Lonidamine can induce the activation of these pro-survival pathways, which may limit its efficacy as a monotherapy.[1][12] However, combination with other agents like arsenic trioxide can inhibit these pathways, leading to a synergistic anti-cancer effect.[1][12]

-

JNK Pathway: The combination of lonidamine and arsenic trioxide stimulates the phosphorylation and activation of JNK, which is involved in the apoptotic response.[1][12]

-

Intrinsic Apoptotic Pathway: Lonidamine triggers the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the downregulation of anti-apoptotic proteins like Bcl-XL and Mcl-1, the translocation of pro-apoptotic Bax to the mitochondria, the release of cytochrome c, and the activation of caspase-9 and -3.[12]

-

p53-Independence: The apoptotic effects of lonidamine have been shown to be independent of the p53 tumor suppressor protein.[17]

Figure 2: Lonidamine's impact on apoptotic signaling.

Figure 3: Lonidamine's paradoxical activation of pro-survival pathways.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented in this guide.

Bactericidal Activity Assay (for 2,4-Dichlorobenzyl Alcohol)

This protocol is adapted from studies evaluating the bactericidal effects of antiseptic lozenges.[5][7]

-

Preparation of Test Solution: Dissolve one lozenge containing amylmetacresol and 2,4-dichlorobenzyl alcohol in a defined volume of artificial saliva medium at a physiologically relevant temperature (e.g., 37°C).

-

Bacterial Culture: Prepare cultures of the target bacterial species (e.g., Streptococcus pyogenes, Staphylococcus aureus) to a specific cell density (e.g., 10^8 CFU/mL).

-

Exposure: Add a standardized volume of the bacterial suspension to the lozenge solution and incubate for various time points (e.g., 1, 5, and 10 minutes).

-

Neutralization and Plating: At each time point, take an aliquot of the mixture and add it to a neutralizing solution to stop the antiseptic action. Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours) and then count the number of colony-forming units (CFUs).

-

Data Analysis: Calculate the log reduction in CFU/mL at each time point compared to the initial bacterial count.

Cell Viability (MTT) Assay (for Lonidamine)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of lonidamine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hexokinase Activity Assay (for Lonidamine)

This assay measures the enzymatic activity of hexokinase, a key target of lonidamine.

-

Sample Preparation: Prepare cell or tissue lysates from control and lonidamine-treated samples.

-

Reaction Mixture: Prepare a reaction mixture containing glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase in a suitable buffer.

-

Enzyme Reaction: Add the cell lysate to the reaction mixture and incubate. Hexokinase in the lysate will phosphorylate glucose to glucose-6-phosphate. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Data Analysis: Calculate the rate of NADPH production to determine the hexokinase activity. Compare the activity in lonidamine-treated samples to that of the control.

Mitochondrial Membrane Potential Assay (for Lonidamine)

This assay assesses the effect of lonidamine on the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.

-

Cell Treatment: Treat cancer cells with lonidamine for a specified time.

-

JC-1 Staining: Incubate the cells with JC-1, a fluorescent cationic dye that accumulates in the mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

-

Microscopy or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer.

-

Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis (for Lonidamine Signaling Pathways)

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

-

Protein Extraction: Lyse control and lonidamine-treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total Akt, cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager.

-

Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

Dichlorobenzyl compounds, exemplified by 2,4-dichlorobenzyl alcohol and lonidamine, exhibit distinct and significant biological activities. 2,4-Dichlorobenzyl alcohol serves as a broad-spectrum antiseptic with a direct, multi-pronged mechanism against microorganisms. In contrast, lonidamine functions as a targeted anti-cancer agent, disrupting the unique metabolic and signaling pathways that are often dysregulated in tumor cells. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the fields of drug discovery and development, facilitating further investigation into the therapeutic potential of this chemical class.

References

- 1. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 3. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lonidamine triggers apoptosis via a direct, Bcl-2-inhibited effect on the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mitochondria-targeting self-assembled carrier-free lonidamine nanodrug for redox-activated drug release to enhance cancer chemotherapy - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB02728C [pubs.rsc.org]

- 6. Mitochondria-targeting monofunctional platinum(ii)–lonidamine conjugates for cancer cell de-energization - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Alcohol Stimulates Activation of Snail, Epidermal Growth Factor Receptor Signaling, and Biomarkers of Epithelial-mesenchymal Transition in Colon and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased apoptotic efficacy of lonidamine plus arsenic trioxide combination in human leukemia cells. Reactive oxygen species generation and defensive protein kinase (MEK/ERK, Akt/mTOR) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichlorobenzyl)methylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The incorporation of the 2,4-dichlorobenzyl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to a range of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound derivatives. It includes detailed experimental protocols for key synthetic transformations and biological assays, quantitative data summaries, and visual representations of experimental workflows and logical relationships to facilitate a deeper understanding of this important chemical scaffold.

Introduction